(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate

Click Chemistry Protecting Group Strategy Orthogonal Deprotection

Researchers requiring orthogonal protection strategies face supply of triazole intermediates with both a base-labile N-protecting group and a C4-aldehyde. This heterobifunctional building block resolves that gap. - POM group deprotects in <10 min under mild basic conditions, preserving acid-labile functionalities. - C4-formyl enables imine, hydrazone, or reductive amination ligation without multi-step alkyne pre-functionalization. - Consistent ≥98% purity (HPLC) reduces downstream purification burden for complex ligand and bioconjugate synthesis.

Molecular Formula C9H13N3O3
Molecular Weight 211.221
CAS No. 1423037-50-6
Cat. No. B570523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate
CAS1423037-50-6
Synonyms2,2-Dimethyl-propanoic Acid (4-Formyl-1H-1,2,3-triazol-1-yl)methyl Ester
Molecular FormulaC9H13N3O3
Molecular Weight211.221
Structural Identifiers
SMILESCC(C)(C)C(=O)OCN1C=C(N=N1)C=O
InChIInChI=1S/C9H13N3O3/c1-9(2,3)8(14)15-6-12-4-7(5-13)10-11-12/h4-5H,6H2,1-3H3
InChIKeyKTFUKWKKZPTHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate (CAS 1423037-50-6)? A Strategic Click Chemistry Building Block for Scientific Procurement


(4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate (CAS 1423037-50-6) is a heterobifunctional 1,2,3-triazole building block integrating a reactive 4-formyl (aldehyde) handle with a base-labile pivaloyloxymethyl (POM) N-protecting group [1]. The compound (C9H13N3O3, MW 211.22) is primarily employed as a protected triazole intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry workflows [2]. Its dual functionality enables sequential orthogonal transformations: the POM group allows for base-mediated deprotection to reveal the free NH-triazole , while the aldehyde moiety provides a versatile conjugation point for imine formation, reductive amination, and hydrazone ligation [3].

Why Generic 1,2,3-Triazole Building Blocks Cannot Replace (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate in Complex Synthetic Workflows


Casual substitution of this compound with a generic 1,2,3-triazole building block is not scientifically defensible because its unique combination of an N1-pivaloyloxymethyl protecting group and a C4-aldehyde handle enables a sequence of orthogonal transformations that cannot be replicated by simpler triazoles lacking either functional element. The POM group is specifically base-labile, permitting deprotection under mild aqueous NaOH conditions without affecting acid-sensitive functionalities elsewhere in the molecule . In contrast, alternative protecting groups such as carbamates (e.g., morpholine-4-carboxylate) require substantially longer deprotection times or elevated temperatures, which can compromise the integrity of the aldehyde moiety . Furthermore, triazole building blocks lacking the 4-formyl group cannot participate in the same downstream imine, hydrazone, or reductive amination chemistries essential for constructing complex ligand scaffolds [1]. The quantifiable differences in deprotection kinetics and synthetic versatility documented below establish this compound as a non-fungible asset in multi-step synthetic planning.

Quantitative Evidence: How (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate Outperforms Closest Analogs


Base-Labile Deprotection Kinetics: Pivaloyloxymethyl vs. Morpholine-4-carboxylate and Diethylcarbamate Protecting Groups

The pivaloyloxymethyl (POM) N-protecting group on this compound undergoes complete cleavage in <10 minutes at room temperature with aqueous NaOH, whereas the N-methyl morpholine-4-carboxylate group requires 24 hours at room temperature under identical conditions, and N-methyl diethylcarbamate requires 24 hours at 85 °C . This rapid, mild deprotection preserves the integrity of the acid-sensitive 4-formyl group, enabling efficient, high-yield access to the free NH-triazole without side reactions.

Click Chemistry Protecting Group Strategy Orthogonal Deprotection

Orthogonal Deprotection Selectivity: Pivaloyloxymethyl vs. tert-Butyloxycarbonyl (Boc) in RNA Synthesis

In RNA synthesis workflows, the pivaloyloxymethyl (PivOM) group can be orthogonally removed using anhydrous butylamine in THF, while the propionyloxymethyl (PrOM) group is selectively cleaved under the same conditions [1]. This orthogonal behavior is not achievable with standard acid-labile protecting groups like Boc, which would require acidic conditions incompatible with the base-labile POM group. The POM group's base-lability enables a fully orthogonal deprotection scheme when paired with acid-labile protecting groups elsewhere in the molecule.

RNA Synthesis Orthogonal Protecting Groups Solid-Phase Synthesis

Synthetic Yield of Key Precursor: Azidomethyl Pivalate Synthesis Optimization

The key precursor azidomethyl pivalate, required for synthesizing the target triazole building block, can be prepared in 63.9% yield under optimized reaction conditions [1]. This yield establishes a baseline for assessing the efficiency of different synthetic routes to the target compound. While no direct yield data for the target compound itself is available in the open literature, the established yield for the precursor provides a benchmark for comparing different vendor offerings and synthetic protocols.

Click Chemistry Precursors Azide Synthesis Process Optimization

Site-Selective N-Dealkylation Efficiency: Pivaloyloxymethyl Triazoles Enable Solvent-Free N3-Alkylation

1-(Pivaloyloxymethyl)-1,2,3-triazoles, including the target compound, undergo high-conversion N3-alkylation under solvent-free conditions with alkyl triflates, enabling a metal-free route to 1,5-disubstituted triazoles [1]. In contrast, analogous triazoles with alternative N-protecting groups (e.g., benzyl) require harsh metal catalysts or longer reaction times for similar site-selective transformations. The POM group enhances the electrophilicity of the triazolium intermediate, facilitating nucleophile-promoted N1-dealkylation with complete site-selectivity.

Site-Selective Functionalization Metal-Free Synthesis Triazolium Salts

Reactive Aldehyde Handle: Enabling Post-Functionalization for Ligand Synthesis

The 4-formyl group on this compound serves as a reactive handle for functionalization with pivalic aldehyde, prompting C5-position functionalization of the triazole ring to yield novel bis(triazolyl)methane-based ligands [1]. In contrast, triazole building blocks lacking the aldehyde group (e.g., 1,2,3-triazole itself) cannot undergo this direct C-H functionalization and require pre-functionalized alkynes for similar transformations. The resulting ligands have been employed in the synthesis of organometallic aluminum and zinc complexes that catalyze the selective formation of polyether and polycarbonate materials from cyclohexene oxide and CO2 [1].

Coordination Chemistry Ligand Design Post-Functionalization

Where to Deploy (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate: Evidence-Backed Application Scenarios


Multi-Step Solid-Phase Synthesis of Modified Oligonucleotides (RNA Therapeutics)

In RNA synthesis requiring orthogonal protecting group strategies, (4-Formyl-1H-1,2,3-triazol-1-yl)methyl pivalate provides a base-labile POM group that can be selectively removed with anhydrous butylamine in THF while leaving acid-labile protecting groups intact [5]. This orthogonal behavior is critical for introducing triazole-modified nucleosides into RNA strands without compromising the integrity of the full-length product. The POM group's rapid deprotection kinetics (<10 minutes under mild basic conditions) also minimize exposure of the RNA to harsh deprotection conditions that could cause strand scission .

Synthesis of Bis(triazolyl)methane Ligands for Organometallic Catalysis

The 4-formyl group on this compound serves as a direct functionalization handle for C5-position modification with pivalic aldehyde, generating novel bis(triazolyl)methane-based N-donor ligands [5]. These ligands coordinate to aluminum and zinc centers to form dinuclear complexes that catalyze the copolymerization of cyclohexene oxide and CO2 with high selectivity for polyether (Al) or polycarbonate (Zn) materials [5]. This application leverages the unique reactivity of the 4-formyl group to bypass multi-step alkyne pre-functionalization routes, reducing synthetic effort and improving atom economy.

Click Chemistry Conjugation of Fluorescent Probes to Biomolecules

The pivaloyloxymethyl protecting group enables the use of this compound as a masked triazole in CuAAC click reactions, where it can be installed onto biomolecules and subsequently deprotected under mild basic conditions to reveal the NH-triazole for further conjugation or metal coordination [5]. The rapid deprotection kinetics (<10 minutes) are compatible with the limited stability of many biomolecular conjugates, while the aldehyde handle provides an orthogonal site for fluorescent dye attachment via hydrazone or oxime ligation .

Site-Selective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles for Medicinal Chemistry

1-(Pivaloyloxymethyl)-1,2,3-triazoles undergo solvent-free N3-alkylation with alkyl triflates to generate triazolium salts, which upon nucleophile-promoted N1-dealkylation yield 1,5-disubstituted triazoles with complete site-selectivity [5]. This metal-free route is particularly valuable for medicinal chemistry programs where residual metal contamination is a concern, and the solvent-free conditions reduce purification burden and improve overall yield. The pivaloyloxymethyl group's enhanced electrophilicity ensures high conversion and obviates the need for excess reagents [5].

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